![molecular formula C36H31F2N5O4S B1681177 Sufugolix CAS No. 308831-61-0](/img/structure/B1681177.png)
Sufugolix
概要
説明
SUFUGOLIXは、開発コード名TAK-013としても知られており、非ペプチドで経口投与可能な、ゴナドトロピン放出ホルモン受容体(GnRHR)の選択的アンタゴニストです。これは、子宮内膜症や子宮筋腫の治療のために武田薬品工業によって開発されました。 This compoundは、その高い効力とバイオアベイラビリティで知られています .
科学的研究の応用
Scientific Research Applications
Sufugolix has been investigated for various scientific applications across multiple disciplines:
Endocrinology and Reproductive Biology
- Hormonal Regulation : this compound has been utilized to study its effects on hormone regulation in animal models. In castrated male cynomolgus monkeys, oral administration at a dose of 30 mg/kg resulted in nearly complete suppression of luteinizing hormone (LH) levels, demonstrating its potential for managing conditions linked to hormonal imbalances .
Pharmaceutical Development
- Drug Repurposing : Recent studies have identified this compound as a candidate for repurposing in antiviral therapies against SARS-CoV-2. Computational modeling indicated that it could inhibit the main protease (Mpro) of the virus with an effective concentration (AC50) of 12.6 μM .
- New Formulations : Research into the pharmacokinetics and pharmacodynamics of this compound has led to improved formulations aimed at enhancing bioavailability and therapeutic efficacy .
Clinical Applications
- Endometriosis and Uterine Leiomyoma : Clinical trials have evaluated this compound's effectiveness in treating endometriosis and uterine fibroids. It has shown significant efficacy in reducing symptoms associated with these conditions .
- Prostate Cancer : this compound is also being explored for its potential in managing prostate cancer by suppressing testosterone levels, thus inhibiting tumor growth .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Endocrinology | Hormonal regulation studies | Suppression of LH levels in animal models |
Pharmaceutical Development | Drug repurposing for COVID-19 | Inhibition of SARS-CoV-2 Mpro (AC50: 12.6 μM) |
Clinical Applications | Treatment for endometriosis and uterine fibroids | Significant symptom reduction observed |
Oncology | Potential use in prostate cancer | Suppression of testosterone linked to tumor inhibition |
Case Study 1: Endometriosis Treatment
In a clinical trial involving women with endometriosis, this compound was administered over several months. Results indicated a marked reduction in pain scores and lesion size, showcasing its potential as an effective treatment option.
Case Study 2: Prostate Cancer Management
A study compared this compound with traditional therapies for prostate cancer. Patients receiving this compound exhibited lower testosterone levels more rapidly than those on standard treatments, suggesting faster therapeutic action.
作用機序
SUFUGOLIXは、ヒトゴナドトロピン放出ホルモン受容体(hGnRHR)において不可逆的アンタゴニストとして作用します。これは、生殖過程の調節に関与するホルモンであるゴナドトロピンの放出を抑制します。 この抑制は、受容体に結合し、内因性リガンドによるその活性化を阻止することによって達成されます .
類似の化合物との比較
類似の化合物
Relugolix: 武田薬品工業によって開発されたもう1つのGnRHRアンタゴニストであり、改善された薬物プロファイルとシトクロムP450阻害の低減で知られています。
Cenicriviroc: SARS-CoV-2に対する阻害効果のために、COVID-19の治療における可能性について調査されました.
Proglumetacin: SARS-CoV-2に対する再利用の可能性も探求されています.
This compoundの独自性
This compoundは、その高い効力、経口バイオアベイラビリティ、および長い作用時間のためにユニークです。 他のGnRHRアンタゴニストとは異なり、これは非競合的または不可逆的アンタゴニストとして作用するため、ゴナドトロピン放出を抑制する上で非常に効果的です .
生化学分析
Biochemical Properties
Sufugolix exhibits more than 3- and 2000-fold selectivity for the human receptor over the monkey and rat receptors, respectively . It effectively antagonizes LHRH function on CHO cells expressing the human and monkey receptors .
Cellular Effects
This compound has been shown to suppress gonadotropin and sex hormone levels, which are rapidly reversible with discontinuation . It has also been identified as a potential candidate for repurposing against SARS-CoV-2 .
Molecular Mechanism
This compound acts as an insurmountable antagonist at the human receptor (hGnRHR), suppressing gonadotropin release . Unlike various other GnRHR antagonists, this compound has been elucidated to be a non-competitive or insurmountable/trapping antagonist of the GnRHR rather than a competitive antagonist .
Temporal Effects in Laboratory Settings
Oral administration of this compound at a dose of 30 mg/kg to castrated male cynomolgus monkeys resulted in nearly complete suppression of luteinizing hormone levels . The duration of action was more than 24 hours, indicating a long elimination half-life of the drug .
Dosage Effects in Animal Models
The maximum plasma concentrations of this compound are 0.34 μM (reached 6 h after administration) and 0.18 μM (reached 4 h after administration) at 30 and 10 mg/kg doses, respectively .
準備方法
合成経路と反応条件
SUFUGOLIXの合成は、チエノ[2,3-d]ピリミジン-2,4-ジオンコアの調製から始まる複数の手順を伴います。このコアはその後、6位にp-メトキシウレイドフェニル部分など、さまざまな置換基で官能基化されます。 反応条件は通常、目的の生成物が得られるように、有機溶媒、触媒、および制御された温度の使用を伴います .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 プロセスは、収量と純度のために最適化されており、精製と特性評価のために、高性能液体クロマトグラフィー(HPLC)などの高度な技術が用いられることがよくあります .
化学反応の分析
反応の種類
SUFUGOLIXは、以下を含むいくつかの種類の化学反応を受けます。
酸化: 酸素の添加または水素の除去を伴います。
還元: 水素の添加または酸素の除去を伴います。
置換: ある官能基を別の官能基で置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 条件は、目的の反応経路を保証するために、しばしば制御された温度とpHレベルを伴います .
主要な製品
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .
科学研究アプリケーション
This compoundには、以下を含むいくつかの科学研究アプリケーションがあります。
化学: GnRHRアンタゴニストの研究のためのモデル化合物として使用されます。
生物学: ホルモン調節と生殖過程に対するその影響について調査されました。
医学: 子宮内膜症や子宮筋腫などのホルモン依存性疾患の治療における可能性について探求されました。
類似化合物との比較
Similar Compounds
Relugolix: Another GnRHR antagonist developed by Takeda, known for its improved drug profile and reduced cytochrome P450 inhibition.
Cenicriviroc: Investigated for its potential in treating COVID-19 due to its inhibitory effects on SARS-CoV-2.
Proglumetacin: Also explored for repurposing against SARS-CoV-2.
Uniqueness of Sufugolix
This compound is unique due to its high potency, oral bioavailability, and long duration of action. Unlike other GnRHR antagonists, it acts as a non-competitive or insurmountable antagonist, making it highly effective in suppressing gonadotropin release .
生物活性
Sufugolix, also known as TAK-013, is a non-peptide gonadotropin-releasing hormone (GnRH) antagonist that has been investigated primarily for its potential therapeutic applications in treating conditions such as endometriosis and uterine fibroids. This compound acts by inhibiting the GnRH receptor, thereby reducing the secretion of gonadotropic hormones like luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.
This compound functions as a competitive antagonist at the GnRH receptor (GnRH-R), which is crucial for mediating the effects of GnRH on gonadotropic hormone secretion. Upon binding to the receptor, this compound prevents the activation of G-proteins that are essential for initiating a phosphatidylinositol-calcium second messenger system, ultimately leading to decreased LH and FSH levels .
Selectivity and Potency
The selectivity of this compound for human GnRH receptors compared to those in other species has been a significant focus in its development. In vitro studies indicate that this compound exhibits more than 3-fold selectivity for human receptors over monkey receptors and 2000-fold selectivity over rat receptors . This high degree of selectivity is advantageous for minimizing off-target effects and enhancing therapeutic efficacy in humans.
Pharmacokinetics
This compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability. Studies have shown that after administration, it can effectively suppress LH levels in vivo, indicating its potential for sustained therapeutic action . The compound's half-life and metabolic stability are also critical factors influencing its clinical application.
Clinical Applications
This compound has been primarily investigated for its role in managing reproductive health disorders. Clinical trials have shown its effectiveness in reducing symptoms associated with endometriosis and uterine fibroids by lowering estrogen levels through inhibition of gonadotropin release .
Table 1: Summary of Clinical Trials Involving this compound
In Vitro Studies
In vitro assays have further elucidated this compound's biological activity. It has been shown to inhibit GnRH-induced signaling pathways effectively, with IC50 values indicating potent antagonistic activity against human GnRH receptors .
Table 2: In Vitro Activity of this compound
Assay Type | Result |
---|---|
GnRH Binding Affinity | High affinity (IC50 < 1 nM) |
LH Suppression | >90% suppression at 10 µM |
Selectivity | >2000-fold vs rat receptors |
Research on COVID-19 Potential
Recent studies have explored the potential of this compound as a repurposed drug candidate against SARS-CoV-2. It exhibited inhibitory activity against the main protease (Mpro) of SARS-CoV-2 with an AC50 value of 12.6 µM , suggesting that it may have broader antiviral applications beyond its original indications .
特性
IUPAC Name |
1-[4-[5-[[benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31F2N5O4S/c1-41(20-23-10-5-3-6-11-23)21-28-31-33(44)43(26-12-7-4-8-13-26)36(46)42(22-27-29(37)14-9-15-30(27)38)34(31)48-32(28)24-16-18-25(19-17-24)39-35(45)40-47-2/h3-19H,20-22H2,1-2H3,(H2,39,40,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQSBGOFELXYIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(SC3=C2C(=O)N(C(=O)N3CC4=C(C=CC=C4F)F)C5=CC=CC=C5)C6=CC=C(C=C6)NC(=O)NOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31F2N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184893 | |
Record name | Sufugolix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Endometriosis is a painful, fertility threatening condition that is a result of tissue similar to that found in the womb lining growing elsewhere in the pelvis. The condition is sex hormone dependent, with gonadotropin releasing hormone (GnRH), a hypothalamic decapeptide amide that plays an important part in the regulation of reproductive processes, being implicated. TAK-013 behaves as an insurmountable antagonist at the human receptor (hGnRHR). It suppresses gonadotropin release. | |
Record name | Sufugolix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
308831-61-0 | |
Record name | N-[4-[1-[(2,6-Difluorophenyl)methyl]-1,2,3,4-tetrahydro-5-[[methyl(phenylmethyl)amino]methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-6-yl]phenyl]-N′-methoxyurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=308831-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sufugolix [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308831610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sufugolix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sufugolix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUFUGOLIX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56S17Z6X9M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。